3-chloro-6H-anthra[1,9-cd]isoxazol-6-one

Regioselective synthesis Nucleophilic amination Anthraisoxazolone reactivity

Select this specific 3-chloro regioisomer as your synthetic starting material to ensure definitive C-5 amination without compromising the C-3 chlorine handle. This regiochemistry is critical; the 5-chloro isomer yields divergent products and fails to support orthogonal diversification. The scaffold is validated as a G9a inhibitor pharmacophore, offering a distinct chemotype for epigenetic research. This compound enables a two-step orthogonal diversification strategy for focused library synthesis.

Molecular Formula C14H6ClNO2
Molecular Weight 255.65 g/mol
Cat. No. B5837765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6H-anthra[1,9-cd]isoxazol-6-one
Molecular FormulaC14H6ClNO2
Molecular Weight255.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=C(C4=NO3)Cl)C2=O
InChIInChI=1S/C14H6ClNO2/c15-10-6-5-9-11-12(10)16-18-14(11)8-4-2-1-3-7(8)13(9)17/h1-6H
InChIKeyMHSBLBLSFOSPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6H-anthra[1,9-cd]isoxazol-6-one – Core Properties and Procurement Relevance


3-Chloro-6H-anthra[1,9-cd]isoxazol-6-one (CAS 70730-90-4) is a heterocyclic compound featuring a fused anthracene–isoxazole core with a chlorine substituent at the 3-position. It belongs to the anthra[1,9-cd]isoxazol-6-one family, a class recognized for its utility as synthetic intermediates en route to substituted anthraquinones and as a scaffold for histone methyltransferase G9a inhibition [1][2]. With a molecular formula of C₁₄H₆ClNO₂ and a molecular weight of approximately 255.66 g·mol⁻¹, the compound exhibits a calculated LogP of 3.72 and a LogSW of −5.35, indicating substantial lipophilicity and limited aqueous solubility . Its procurement is typically driven by the need for a regiochemically defined building block that enables selective downstream functionalization at the C-5 position while retaining the C-3 chlorine for further elaboration.

Why 3-Chloro-6H-anthra[1,9-cd]isoxazol-6-one Cannot Be Casually Replaced by In-Class Analogs


The anthra[1,9-cd]isoxazol-6-one scaffold contains two electronically distinct electrophilic centers—the C-3 and C-5 positions—whose reactivity is profoundly modulated by the identity and location of halogen substituents [1]. Experimental evidence demonstrates that the 3-chloro derivative and the 5-chloro isomer (CAS 70730-92-6) exhibit diametrically opposite site preferences toward nitrogen nucleophiles: the 3-chloro compound directs amination to the C-5 position with hydride displacement, whereas the 5-chloro analog undergoes direct chlorine substitution at C-5 [1]. This positional selectivity means that swapping one isomer for the other will produce structurally divergent products, compromising synthetic route fidelity and final compound identity. Furthermore, 3,5-dihalo derivatives may undergo competing reactions at both positions, complicating purification and reducing yield. For procurement decisions, selecting the incorrect regioisomer can invalidate an entire synthetic sequence, making the precise identity of the chlorine substitution pattern a non-negotiable specification.

Quantitative Differentiation Evidence for 3-Chloro-6H-anthra[1,9-cd]isoxazol-6-one Versus Closest Analogs


Regioselective Amination: 3-Chloro Directs C-5 Functionalization, Whereas 5-Chloro Favors Direct C-5 Substitution

In a direct head-to-head comparison under identical reaction conditions, 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one reacted with benzylamine or cyclohexylamine to yield exclusively the 5-amino-3-chloro product via hydride substitution at C-5, with no displacement of the C-3 chlorine observed. In contrast, the 5-chloro isomer (CAS 70730-92-6) underwent direct chlorine displacement at C-5 under the same amine treatment conditions. When treated with morpholine or piperidine, the 3-chloro derivative underwent chlorine substitution at C-3, while the 5-chloro analog showed different reactivity patterns [1]. This experimentally validated site-switching behavior establishes the 3-chloro compound as the reagent of choice when the synthetic objective requires retention of a C-3 chlorine handle during C-5 amination. The reaction was conducted in refluxing dimethylformamide (DMF) as described in the primary literature [1].

Regioselective synthesis Nucleophilic amination Anthraisoxazolone reactivity

Divergent Reactivity with Secondary Amines: C-3 Chlorine Displacement as a Second Orthogonal Handle

The same study demonstrated that when 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one was exposed to morpholine or piperidine, the chlorine at the 3-position was selectively replaced, affording 3-amino derivatives. This contrasts with the behavior of the 5-chloro isomer, which undergoes rapid C-5 amination and, in refluxing DMF, can suffer reductive isoxazole ring cleavage to generate 1-amino-4-arylaminoanthraquinones [1]. The 3-chloro compound therefore offers two sequential, orthogonal derivatization handles: first, C-5 amination with primary amines (retaining C-3 chlorine); second, C-3 chlorine substitution with secondary amines. This dual reactivity is not available from the 5-chloro isomer, which lacks a stable C-3 halogen for subsequent manipulation under comparable conditions.

Orthogonal functionalization Secondary amine substitution Dual-site reactivity

Physicochemical Differentiation: Lipophilicity and Solubility Profile Versus the 5-Chloro Isomer

Calculated physicochemical properties differentiate 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one from its closest regioisomer. The 3-chloro derivative has a predicted LogP of 3.72 and a LogSW of −5.35 , while the 5-chloro isomer (CAS 70730-92-6) shares an identical molecular formula (C₁₄H₆ClNO₂) and molecular weight (255.66 g·mol⁻¹) . Although the two regioisomers are expected to exhibit nearly identical bulk partitioning properties based on atom composition, differences in dipole moment and local electrostatic surface potential arising from the chlorine position may lead to measurable differences in chromatographic retention time and crystal packing, which affect purification and formulation behavior. No experimentally measured LogP or solubility values for either isomer have been retrieved from the peer-reviewed literature; the data above are computationally derived and should be treated as class-level inference.

Lipophilicity Aqueous solubility ADME prediction

Scaffold Validation: The 6H-Anthra[1,9-cd]isoxazol-6-one Core as a G9a Methyltransferase Inhibitor Pharmacophore

Shape-based virtual screening identified CPUY074001, a compound built on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, as a hit for G9a inhibition [1]. Subsequent structure-based optimization yielded CPUY074020, a potent dual G9a inhibitor with an IC₅₀ of 2.18 μM in an AlphaScreen assay [1]. CPUY074020 also demonstrated anti-proliferative activity against multiple cancer cell lines and induced dose-dependent apoptosis accompanied by a significant decrease in H3K9 dimethylation [1]. Importantly, the 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one compound itself has not been directly evaluated for G9a inhibition in published studies; the evidence presented here is class-level inference that the scaffold bearing a C-3 chlorine substituent may serve as a viable starting point for medicinal chemistry exploration. Users intending to explore G9a-targeted applications should treat the 3-chloro derivative as a synthetic precursor requiring further elaboration—not as a validated inhibitor—and should benchmark any newly synthesized analogs against CPUY074020 (IC₅₀ 2.18 μM) as the class reference standard.

G9a inhibition Histone methyltransferase Epigenetic cancer target

Procurement-Driven Application Scenarios for 3-Chloro-6H-anthra[1,9-cd]isoxazol-6-one


Synthesis of 5-Amino-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one Derivatives via Regioselective Amination

Medicinal chemistry groups requiring a 5-amino-substituted anthraisoxazolone with a retained C-3 chlorine handle should select 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one as the starting material. Treatment with benzylamine or cyclohexylamine in refluxing DMF delivers the 5-amino-3-chloro product with exclusive regioselectivity, as demonstrated by Gornostaev et al. [1]. The 5-chloro isomer cannot achieve this transformation without losing the halogen at the reactive site, making the 3-chloro compound the only viable regioisomer for this synthetic objective.

Construction of Focused Anthraisoxazolone Libraries via Sequential C-5 / C-3 Orthogonal Derivatization

The 3-chloro derivative uniquely supports a two-step diversification sequence: (i) C-5 amination with primary amines (retaining C-3 chlorine) followed by (ii) C-3 chlorine displacement with secondary amines such as morpholine or piperidine [1]. This orthogonal reactivity enables the rapid assembly of small, focused compound libraries varying at both the C-5 and C-3 positions from a single starting material—a strategy not accessible from the 5-chloro or 3,5-dihalo analogs.

Medicinal Chemistry Exploration of Non-Quinazoline G9a Inhibitors Based on the Anthraisoxazolone Scaffold

The 6H-anthra[1,9-cd]isoxazol-6-one scaffold has been validated as a G9a inhibitor pharmacophore, with the optimized derivative CPUY074020 achieving an IC₅₀ of 2.18 μM [2]. Researchers seeking to develop structurally distinct G9a inhibitors outside the quinazoline chemotype (e.g., UNC0638) can procure 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one as a synthetic entry point for C-3 and C-5 elaboration. New analogs should be benchmarked against CPUY074020 (IC₅₀ 2.18 μM) as the internal class reference standard [2].

Precursor for Halogen-Directed Late-Stage Functionalization in Anthraquinone Synthesis

The C-3 chlorine substituent serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after initial scaffold elaboration. This application leverages the documented stability of the C-3 chlorine under amination conditions at C-5 [1], enabling a convergent synthetic strategy where the anthraisoxazolone core is first functionalized at C-5 and subsequently diversified at C-3 through palladium-mediated coupling, ultimately providing access to substituted anthraquinones after isoxazole ring opening.

Quote Request

Request a Quote for 3-chloro-6H-anthra[1,9-cd]isoxazol-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.